molecular formula C11H19NO2 B13882517 Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-8-carboxylate

Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-8-carboxylate

Cat. No.: B13882517
M. Wt: 197.27 g/mol
InChI Key: JNXNMIYZFKUCMN-UHFFFAOYSA-N
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Description

Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-8-carboxylate is a complex organic compound with a unique structure that includes a decahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-8-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the hydrogenation of isoquinoline derivatives under specific conditions to achieve the decahydroisoquinoline structure. The carboxylate group is then introduced through esterification reactions using methanol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent synthesis. The reaction conditions, such as temperature, pressure, and catalyst selection, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further hydrogenate the compound or reduce any functional groups present.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the isoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully hydrogenated derivatives.

    Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-8-carboxylate is unique due to its specific combination of a decahydroisoquinoline core and a carboxylate ester group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-8-carboxylate

InChI

InChI=1S/C11H19NO2/c1-14-11(13)9-4-2-3-8-5-6-12-7-10(8)9/h8-10,12H,2-7H2,1H3

InChI Key

JNXNMIYZFKUCMN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCC2C1CNCC2

Origin of Product

United States

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